N-(propan-2-yl)oxan-3-amine
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Overview
Description
N-(propan-2-yl)oxan-3-amine is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₈H₁₇NO and a molecular weight of 143.2 g/mol . This compound is known for its applications in pharmaceutical testing and custom antibody labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)oxan-3-amine typically involves the reaction of oxan-3-amine with propan-2-yl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)oxan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other electrophiles are used in the presence of bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxan-3-one derivatives, various amine derivatives, and substituted oxan-3-amines .
Scientific Research Applications
N-(propan-2-yl)oxan-3-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in custom antibody labeling and generation.
Medicine: Employed in pharmaceutical testing and development.
Industry: Utilized in the production of high-quality reference standards
Mechanism of Action
The mechanism of action of N-(propan-2-yl)oxan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-oxan-3-amine
- N-ethyl-oxan-3-amine
- N-propyl-oxan-3-amine
Uniqueness
N-(propan-2-yl)oxan-3-amine is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in research and development .
Properties
IUPAC Name |
N-propan-2-yloxan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-8-4-3-5-10-6-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZHNJNWKXBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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